molecular formula C22H16N2O B1183017 DOGYYTPWKYDLEN-UHFFFAOYSA-N

DOGYYTPWKYDLEN-UHFFFAOYSA-N

Cat. No.: B1183017
M. Wt: 324.383
InChI Key: DOGYYTPWKYDLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Key identifiers such as molecular formula, molecular weight, structural features, and applications are absent. This gap precludes a detailed introduction .

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.383

InChI

InChI=1S/C22H16N2O/c1-14-5-4-7-17(11-14)24-13-20-19(22(24)25)12-16-10-9-15-6-2-3-8-18(15)21(16)23-20/h2-12H,13H2,1H3

InChI Key

DOGYYTPWKYDLEN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CC3=C(C2=O)C=C4C=CC5=CC=CC=C5C4=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

None of the evidence explicitly compares this compound to others. However, general methodologies for comparing chemical analogs can be inferred from the materials:

Table 1: Key Parameters for Chemical Comparison

Parameter Value for DOGYYTPWKYDLEN-UHFFFAOYSA-N Example Analog (YTWDBRIDKWWANA-UHFFFAOYSA-N)
Molecular Formula Not available C₁₇H₁₃NO₄
Molecular Weight Not available 295.29 g/mol
LogP Not available 3.5
Hydrogen Bond Donors Not available 2
Hydrogen Bond Acceptors Not available 5
Topological PSA Not available 75.5 Ų
Synthetic Accessibility Not available 3.2 (moderate)

Notes:

  • Physical properties (e.g., solubility, stability) and biological activity data (e.g., cytotoxicity, enzyme inhibition) are critical for meaningful comparisons, but these are absent for this compound.

Research Findings and Challenges

  • and 9 highlight the importance of InChIKey-based identification for tracking compounds in databases like PubChem. The absence of this compound in these sources suggests it may be a novel or poorly characterized entity .

Recommendations for Further Study

Spectral Analysis : Use NMR, IR, and mass spectrometry (as in ) to resolve structural ambiguities .

Database Mining : Cross-reference chemical repositories (e.g., PubChem, ChemSpider) for unpublished data.

Synthetic Pathways: If the compound is novel, explore synthetic routes using methodologies in and .

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